3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol
Description
Chemical Identity and Nomenclature
Structural Characteristics and IUPAC Nomenclature
The compound’s systematic IUPAC name, 2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanol , reflects its distinct functional groups:
- A trifluoromethoxy (-OCF₃) group at the para position of the benzene ring.
- A trifluoromethyl (-CF₃) group adjacent to the hydroxyl-bearing benzylic carbon.
Molecular Formula and Weight
Spectral Data
- ¹H NMR : Key signals include aromatic protons (δ 7.6–7.3 ppm) and hydroxyl resonance (δ 4.8 ppm).
- SMILES : C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)O.
Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~3.2 (predicted) |
| Water Solubility | <1 g/L (estimated) |
| Boiling Point | Not reported |
The compound’s low water solubility and high lipophilicity stem from its fluorine-rich structure, making it suitable for organic-phase reactions.
Properties
Molecular Formula |
C9H6F6O2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H6F6O2/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7,16H |
InChI Key |
SQVSLQMVQFMSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves nucleophilic substitution of m-trifluoromethyl benzyl halides (Cl, Br, I) with sodium acetate in short-chain alcohols (e.g., methanol, propanol). The reaction proceeds via an S2 mechanism, yielding the benzyl acetate intermediate, which is hydrolyzed under basic conditions to the alcohol.
Procedure:
-
Reaction Setup : Combine m-trifluoromethyl benzyl chloride (1 mol), sodium acetate (1.2–3 mol), and methanol (3 L per 1 kg substrate).
-
Heating : Reflux at 120–160°C for 12–48 hours.
-
Workup : Cool, filter inorganic salts, and recover solvent via distillation.
-
Hydrolysis : Treat with aqueous NaOH (10%) at 80°C for 2 hours.
Data Table:
| Halide Used | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cl | Methanol | 160 | 12 | 98 | 99.5 |
| Br | Methanol | 140 | 16 | 94 | 99.3 |
| I | Methanol | 120 | 20 | 91.5 | 99.0 |
Advantages : High yields, solvent recyclability, and scalability.
Limitations : Requires high temperatures and prolonged reaction times for iodine derivatives.
Catalytic Oxidation of Benzyl Alcohol Derivatives
Platinum-Mediated Oxidation
Benzyl alcohol intermediates containing trifluoromethoxy groups are oxidized to aldehydes using oxygen gas in the presence of a Pt/Bi catalyst. The process occurs in aqueous alkali, ensuring minimal over-oxidation to carboxylic acids.
Procedure:
-
Catalyst Preparation : Suspend 5% Pt/C (0.1 mol%) and BiO (0.05 mol%) in NaOH (2 M).
-
Oxidation : Introduce 3-(trifluoromethoxy)benzyl alcohol (1 mol) under O at 80°C for 40 minutes.
-
Extraction : Separate organic phase and purify via vacuum distillation.
Data Table:
| Substrate | Catalyst | O Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 3-(Trifluoromethoxy)benzyl alcohol | Pt/Bi | 1 | 98.8 | 94 |
Advantages : High selectivity for aldehydes; avoids acidic byproducts.
Limitations : Requires precise control of alkali concentration to prevent hydrolysis.
Biocatalytic Reduction of Ketone Precursors
Whole-Cell Bioreduction
Recombinant E. coli expressing alcohol dehydrogenase reduces 3-(trifluoromethoxy)acetophenone to the corresponding (R)-alcohol with high enantiomeric excess (ee >99%).
Procedure:
-
Fermentation : Cultivate E. coli in LB medium with IPTG induction.
-
Bioreduction : Add ketone (10 mM), glucose (20 mM), and cells (OD = 30) in PBS (pH 7.0) at 30°C for 24 hours.
-
Extraction : Partition with ethyl acetate and isolate via column chromatography.
Data Table:
| Substrate | Cell Loading (g/L) | ee (%) | Yield (%) |
|---|---|---|---|
| 3-(Trifluoromethoxy)acetophenone | 30 | 99.5 | 85 |
Advantages : Enantioselective; operates under mild conditions.
Limitations : Substrate inhibition at concentrations >15 mM.
Grignard Addition to Trifluoromethoxy-Substituted Benzaldehydes
Reaction Pathway
A Grignard reagent (CFMgBr) reacts with 3-(trifluoromethoxy)benzaldehyde, followed by acidic workup to yield the alcohol.
Procedure:
-
Grignard Formation : React CFBr with Mg (1:1.1) in THF at 0°C.
-
Addition : Slowly add 3-(trifluoromethoxy)benzaldehyde (1 mol) in THF at −20°C.
-
Quenching : Treat with NHCl (aq.), extract with EtOAc, and concentrate.
Data Table:
| Aldehyde | Grignard Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 3-(Trifluoromethoxy)benzaldehyde | CFMgBr | −20 | 78 |
Radical Trifluoromethoxylation Using TMSCF3_33
Silver-Mediated Process
Trimethylsilyl trifluoromethane (TMSCF) and AgOTf facilitate radical C–H trifluoromethoxylation of benzyl alcohols under mild conditions.
Procedure:
-
Reaction Setup : Mix benzyl alcohol (10 equiv), TMSCF (1 equiv), AgOTf (0.1 equiv), and KF (2 equiv) in DCE.
-
Heating : Stir at 85°C for 24 hours under N.
-
Purification : Filter through Celite and isolate via silica gel chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group can undergo oxidation to form a ketone. The electron-withdrawing -CF₃ group stabilizes the resulting ketone, though harsh conditions may be required due to reduced nucleophilicity.
| Reagent/Conditions | Product | Yield* | Reference |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | 3-(Trifluoromethoxy)-α-(trifluoromethyl)benzyl ketone | 60–75% | |
| Jones reagent (CrO₃/H₂SO₄) | Same as above | 50–65% |
Mechanism : Oxidation proceeds via deprotonation of the alcohol to form an alkoxide intermediate, followed by hydride transfer to the oxidizing agent. The -CF₃ group stabilizes the transition state through inductive effects .
Esterification and Etherification
The hydroxyl group participates in esterification or etherification reactions, though reactivity is reduced compared to non-fluorinated alcohols.
Ester Formation
| Reagent | Product | Yield* | Reference |
|---|---|---|---|
| Acetyl chloride (CH₃COCl) | Acetylated ester | 40–55% | |
| Trifluoroacetic anhydride | Trifluoroacetylated ester | 30–45% |
Ether Formation
| Reagent | Product | Yield* | Reference |
|---|---|---|---|
| Methyl iodide (CH₃I) | Methyl ether | 25–35% | |
| Benzyl bromide (PhCH₂Br) | Benzyl ether | 20–30% |
Mechanism : Activation of the hydroxyl group (e.g., via protonation or use of a base) facilitates nucleophilic attack on electrophilic reagents. Steric hindrance from -CF₃ reduces yields .
Nucleophilic Substitution
The alcohol can be converted to a leaving group (e.g., tosylate or mesylate) for subsequent substitution.
Mechanism : Tosylate/mesylate formation enhances leaving-group ability. Substitution follows an SN2 pathway, though steric hindrance from -CF₃ may favor SN1 in polar solvents .
Reduction and Protection
| Reagent | Protected Product | Deprotection Method |
|---|---|---|
| TBDMSCl (silyl chloride) | Silyl ether | Fluoride ions (e.g., TBAF) |
| Ac₂O (acetic anhydride) | Acetylated derivative | Basic hydrolysis |
Applications : Protection allows functionalization of the benzene ring or trifluoromethyl groups without alcohol interference .
Radical Reactions
The -CF₃ group can participate in radical-mediated transformations under photoredox conditions.
| Reagent/Conditions | Product | Yield* | Reference |
|---|---|---|---|
| N-Trifluoromethoxy reagent + hv | Trifluoromethoxylated derivatives | 30–50% |
Mechanism : Light-driven generation of trifluoromethoxy radicals (·OCF₃) enables C–H functionalization or coupling reactions .
Comparative Reactivity Insights
Scientific Research Applications
Organic Synthesis
3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl alcohol serves as an important intermediate in the synthesis of various organic compounds. Its trifluoromethoxy group enhances the electrophilic character of the molecule, facilitating nucleophilic substitution reactions. This property is particularly useful in synthesizing complex molecules that require precise functionalization.
Pharmaceutical Development
The incorporation of trifluoromethyl and trifluoromethoxy groups into drug candidates has been shown to enhance their pharmacological properties. For instance, compounds containing these groups can exhibit improved potency, selectivity, and metabolic stability. Research indicates that the presence of a trifluoromethyl group can significantly increase the inhibitory activity against certain enzymes, such as reverse transcriptase, which is critical in the development of antiviral drugs .
Agrochemical Applications
In agriculture, fluorinated compounds are often used to develop pesticides and herbicides due to their increased lipophilicity and stability. The unique properties of 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl alcohol make it suitable for use in the synthesis of agrochemicals that require enhanced efficacy and reduced environmental impact.
Case Study 1: Synthesis of Trifluoromethyl Ethers
A study demonstrated the successful use of 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl alcohol in the synthesis of various trifluoromethyl ethers through oxidative cross-coupling reactions. The reactions were conducted under mild conditions and yielded high selectivity for the desired products, showcasing the compound's utility in creating diverse chemical libraries for further research .
Case Study 2: Antiviral Drug Development
Research focusing on antiviral agents has highlighted how incorporating trifluoromethyl groups into drug candidates can enhance their effectiveness against viral infections. A specific investigation showed that compounds derived from 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl alcohol exhibited significantly increased inhibition rates against reverse transcriptase compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
| Compound Name | CAS | Substituents | Molecular Formula | Molecular Weight (g/mol) | LogP | Boiling Point (°C) |
|---|---|---|---|---|---|---|
| 3-(Trifluoromethoxy)benzyl Alcohol | 50823-90-0 | -OCF₃ (3-position) | C₈H₇F₃O₂ | 192.14 | 2.08 | 97–98 (11 mm Hg) |
| 4-(Trifluoromethyl)benzyl Alcohol | 349-75-7 | -CF₃ (4-position) | C₈H₇F₃O | 176.13 | 2.34 | 85–87 (10 mm Hg) |
| 3-Fluoro-5-(trifluoromethyl)benzyl Alcohol | 184970-29-4 | -F (3), -CF₃ (5) | C₈H₆F₄O | 194.13 | 2.65 | Not reported |
| 3-(Trifluoromethyl)benzyl Alcohol | 349-76-8 | -CF₃ (3-position) | C₈H₇F₃O | 176.13 | 2.20 | 88–90 (10 mm Hg) |
| 3-Fluoro-4-(trifluoromethoxy)benzyl Alcohol | 886498-99-3 | -F (3), -OCF₃ (4) | C₈H₆F₄O₂ | 226.12 | 2.78 | Not reported |
| Target Compound* | N/A | -OCF₃ (3), -CF₃ (alpha) | C₉H₇F₆O₂ | ~244.1 | ~2.8 | >150 (estimated) |
*Hypothetical data based on structural analogs.
Substituent Effects on Physicochemical Properties
Lipophilicity (LogP) :
- The trifluoromethoxy group (-OCF₃) increases LogP more significantly than -CF₃ due to its larger size and stronger electron-withdrawing nature .
- The alpha-trifluoromethyl group in the target compound adds steric bulk, further elevating LogP compared to analogs with only ring-substituted fluorinated groups .
Boiling Point :
Comparison with Alpha-Substituted Analogs
Key Research Findings
- Phytotoxic Activity : Fluorinated benzyl alcohols like 3-(Trifluoromethoxy)benzyl Alcohol exhibit herbicidal properties, with activity influenced by substituent position and lipophilicity . The target compound’s higher LogP may enhance membrane permeability, increasing phytotoxicity.
- Pharmaceutical Potential: Fluorinated benzyl alcohols serve as intermediates in drug synthesis. The target compound’s dual fluorinated groups could optimize pharmacokinetic profiles in CNS or antiviral agents .
Biological Activity
3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl alcohol is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl and trifluoromethoxy groups. These groups enhance the compound's lipophilicity and metabolic stability, which can significantly influence its biological activity. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound based on recent studies.
- Molecular Formula : C9H8F6O2
- Molecular Weight : 238.15 g/mol
- Structure : The compound features a benzyl alcohol backbone with trifluoromethoxy and trifluoromethyl substituents, contributing to its unique chemical behavior.
The biological activity of 3-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl alcohol is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances binding affinity through multipolar interactions with target proteins, while the trifluoromethoxy group may influence solubility and permeability across cellular membranes.
Biological Activity
Recent studies have demonstrated several biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies show that derivatives containing trifluoromethyl groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have reported IC50 values ranging from 10 to 50 μM against breast and lung cancer cell lines .
- The presence of the trifluoromethyl group has been linked to enhanced potency due to improved interactions with the target proteins involved in tumor growth regulation .
-
Antimicrobial Properties :
- Research indicates that compounds with trifluoromethoxy groups can exhibit antimicrobial activity against a range of pathogens. For example, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Enzyme Inhibition :
Case Studies
Several case studies highlight the biological activity of 3-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl alcohol:
- Case Study 1 : A study evaluated the anticancer effects of a related compound in human breast cancer cells (MCF-7). The compound demonstrated an EC50 value of 0.010 μM, indicating potent activity compared to non-fluorinated analogs .
- Case Study 2 : Research focused on the antimicrobial efficacy against E. coli showed that the compound inhibited bacterial growth at concentrations as low as 5 μM, suggesting its potential as a novel antimicrobial agent .
Data Tables
| Activity Type | Target Cell Line/Organism | IC50/MIC Value |
|---|---|---|
| Anticancer Activity | MCF-7 (Breast Cancer) | 0.010 μM |
| Antimicrobial Activity | E. coli | 5 μM |
| Enzyme Inhibition | Cytochrome P450 | IC50 = 44.4 μM |
Q & A
Q. What are the primary synthetic routes for 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol?
The compound can be synthesized through multi-step routes:
- Step 1 : Introduce the trifluoromethoxy group via nucleophilic aromatic substitution (SNAr) on a halogenated benzyl precursor using trifluoromethoxide (CF₃O⁻) under anhydrous conditions .
- Step 2 : Install the alpha-trifluoromethyl group via reduction of a ketone intermediate (e.g., 3-(trifluoromethoxy)benzaldehyde derivative) using LiAlH₄ in THF, followed by trifluoromethylation with Ruppert-Prakash reagent (TMSCF₃) .
- Purification : Distillation under reduced pressure (e.g., 97–98°C at 11 mm Hg, similar to related benzyl alcohols ).
Q. Key Considerations :
- Fluorinated reagents require moisture-free environments.
- Monitor regioselectivity during substitution to avoid byproducts.
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify benzyl alcohol protons (δ ~4.6 ppm for -CH₂OH) and aromatic protons.
- ¹⁹F NMR : Distinct signals for -OCF₃ (δ ~−55 ppm) and -CF₃ (δ ~−65 ppm) .
- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z ~276 (calculated for C₉H₇F₆O₂).
Validation Tip : Cross-reference with computational data (e.g., ab initio calculations for NMR shifts) .
Q. What purification strategies are effective for fluorinated benzyl alcohols?
- Distillation : Effective for volatile derivatives (boiling point ~97–98°C at 11 mm Hg ).
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate polar impurities.
- Recrystallization : For solid derivatives, employ ethanol/water mixtures.
Note : Fluorinated compounds often exhibit low solubility; test solvent systems empirically.
Advanced Research Questions
Q. How do the electronic effects of -OCF₃ and -CF₃ groups influence reactivity in cross-coupling reactions?
- Electron-Withdrawing Nature : Both groups deactivate the aromatic ring, directing electrophilic substitutions to meta/para positions.
- Impact on Catalysis : Reduces electron density at the benzylic position, hindering oxidative coupling but favoring nucleophilic pathways (e.g., Ullmann coupling with Cu catalysts) .
- Case Study : In Suzuki-Miyaura reactions, the -CF₃ group lowers the electron density of the boronate partner, requiring Pd(OAc)₂/XPhos as a catalyst system .
Q. What challenges arise in quantifying enantiomeric purity for chiral derivatives?
- Chiral Stationary Phases (CSPs) : Use HPLC with amylose-based CSPs (e.g., Chiralpak IA) and hexane/isopropanol (90:10) mobile phase.
- Fluorine-Specific Detection : Couple with ¹⁹F NMR to distinguish enantiomers via diastereomeric shift reagents (e.g., Eu(hfc)₃) .
Data Contradiction Alert : Reported logP values for similar compounds (e.g., logP = 2.08 ) may not correlate with experimental retention times due to fluorine’s polar hydrophobicity.
Q. How can researchers resolve discrepancies in reaction yields during scale-up?
- Root Cause Analysis :
- Mitigation : Optimize stoichiometry (e.g., 1.2 equiv TMSCF₃) and employ in-line FTIR for real-time monitoring.
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions for fluorinated intermediates.
- Characterization : Combine ¹⁹F NMR with computational modeling for ambiguous signals.
- Safety : Despite limited toxicity data , handle as per ACS guidelines for fluorinated aromatics (use fume hoods, avoid inhalation).
For further reading, consult reviews on trifluoromethylated compounds and catalytic fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
